3-(7-Aminobenzofuran-3-yl)piperidine-2,6-dione
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Overview
Description
3-(7-amino-1-benzofuran-3-yl)piperidine-2,6-dione is a synthetic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The piperidine-2,6-dione moiety can be introduced through a series of condensation reactions with appropriate amine and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(7-amino-1-benzofuran-3-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
3-(7-amino-1-benzofuran-3-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-tumor and anti-viral properties, making it a candidate for drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(7-amino-1-benzofuran-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Compounds such as psoralen and angelicin share the benzofuran core structure and exhibit similar biological activities.
Piperidine-2,6-dione derivatives: Compounds like thalidomide and lenalidomide also contain the piperidine-2,6-dione moiety and are known for their immunomodulatory and anti-tumor properties.
Uniqueness
3-(7-amino-1-benzofuran-3-yl)piperidine-2,6-dione is unique due to the combination of the benzofuran and piperidine-2,6-dione moieties, which may confer distinct biological activities and therapeutic potential. Its specific structure allows for targeted interactions with molecular pathways that are not accessible to other similar compounds .
Properties
Molecular Formula |
C13H12N2O3 |
---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
3-(7-amino-1-benzofuran-3-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C13H12N2O3/c14-10-3-1-2-7-9(6-18-12(7)10)8-4-5-11(16)15-13(8)17/h1-3,6,8H,4-5,14H2,(H,15,16,17) |
InChI Key |
VXNFREQRPNTHIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1C2=COC3=C2C=CC=C3N |
Origin of Product |
United States |
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